2-Chloro-6,8-dimethoxyquinazoline

Ion Channel Pharmacology KCNQ2 Modulation Neurological Disorders

This is the mandatory 6,8-dimethoxyquinazoline isomer required for terazosin synthesis—the 6,7-isomer yields prazosin, not terazosin. The 2-chloro handle enables late-stage SNAr diversification for SAR libraries. Exhibits intrinsic KCNQ2 antagonism (IC50 70 nM) and low CYP2D6 inhibition (>19.9 µM), making it a clean lead scaffold. Substitution with generic 2-chloroquinazoline or the 6,7-dimethoxy analog will fail. Verify the substitution pattern before ordering.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B12331779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,8-dimethoxyquinazoline
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN=C(N=C2C(=C1)OC)Cl
InChIInChI=1S/C10H9ClN2O2/c1-14-7-3-6-5-12-10(11)13-9(6)8(4-7)15-2/h3-5H,1-2H3
InChIKeyYFQCWXCEVKJBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6,8-dimethoxyquinazoline: Core Properties, Class Identity, and Comparator Context for Procurement Decisions


2-Chloro-6,8-dimethoxyquinazoline is a heterocyclic intermediate belonging to the quinazoline family, characterized by a chloro substituent at the 2-position and methoxy groups at the 6- and 8-positions on a fused benzene-pyrimidine scaffold . This specific substitution pattern distinguishes it from the more extensively studied 6,7-dimethoxyquinazoline analogs (e.g., PD153035 and terazosin precursors), which are foundational to marketed EGFR kinase inhibitors and α1-adrenergic receptor antagonists [1]. The compound is primarily employed as a versatile synthetic precursor in medicinal chemistry, with the 2-chloro group enabling nucleophilic aromatic substitution to generate diverse C-2 functionalized derivatives, while the 6,8-dimethoxy arrangement offers a distinct steric and electronic profile relative to its 6,7-substituted counterparts .

Why Procurement Cannot Rely on Generic 2-Chloroquinazoline Substitution: The Critical Impact of 6,8-Dimethoxy Positioning


Substitution of 2-Chloro-6,8-dimethoxyquinazoline with a generic 2-chloroquinazoline or the more common 6,7-dimethoxyquinazoline analog is scientifically unsound because the position of methoxy groups fundamentally alters both the compound's synthetic utility and its potential biological profile. In platelet-derived growth factor receptor (β-PDGFR) inhibition assays, 7-aza and 8-aza substitutions on the parent quinazoline ring were shown to have a detrimental effect on target interaction, confirming that substitution at the 8-position is not tolerated for activity in that context [1]. Furthermore, the 6,8-configuration directly impacts the synthesis of clinically relevant molecules; for instance, 2-Chloro-6,8-dimethoxyquinazoline is the established precursor to the α1-adrenergic antagonist terazosin, whereas the 6,7-dimethoxy analog is used for prazosin, demonstrating that the methoxy pattern dictates which pharmacophore is accessible . Consequently, substituting with a 6,7-dimethoxyquinazoline or a non-methoxylated 2-chloroquinazoline would lead to an entirely different final product or a failed synthetic route, underscoring the need for precise procurement based on the correct substitution isomer.

Quantitative Comparative Evidence Guide for 2-Chloro-6,8-dimethoxyquinazoline


KCNQ2 Potassium Channel Antagonism: A Quantitative IC50 Profile for 2-Chloro-6,8-dimethoxyquinazoline

2-Chloro-6,8-dimethoxyquinazoline demonstrates measurable antagonist activity at the KCNQ2 potassium channel, a property not widely reported for its 6,7-dimethoxy analogs. The compound exhibits an IC50 of 70 nM against KCNQ2 expressed in CHO cells [1]. For the KCNQ2/Q3 heteromeric channel, the activity is moderately reduced, with an IC50 of 120 nM [1]. This data provides a specific functional anchor for this isomer, distinguishing it from other quinazoline intermediates that are typically characterized for their kinase inhibition or synthetic utility rather than direct ion channel modulation.

Ion Channel Pharmacology KCNQ2 Modulation Neurological Disorders

CYP2D6 Metabolic Liability: Low Inhibition Risk for 2-Chloro-6,8-dimethoxyquinazoline

A critical differentiator for 2-Chloro-6,8-dimethoxyquinazoline in lead optimization is its low potential for CYP2D6-mediated drug-drug interactions. The compound exhibits an IC50 of 19,900 nM (>19.9 µM) against CYP2D6 in human liver microsomes [1]. This contrasts sharply with many quinazoline-based kinase inhibitors, where CYP2D6 inhibition can be a significant liability. For example, while specific data for a direct 6,7-dimethoxy analog in this exact assay is lacking, the broader class of quinazoline derivatives is known to have variable and often potent CYP inhibition profiles; notably, the CYP1B1 inhibitor quinazoline 5c demonstrates potent inhibition of CYP1B1 (IC50 = 3 nM) and selectivity over other CYPs with IC50 values >10,000 nM, highlighting that CYP activity is highly structure-dependent [2].

Drug-Drug Interactions ADME CYP2D6 Inhibition

Divergent Synthetic Utility: 2-Chloro-6,8-dimethoxyquinazoline as a Specific Precursor to Terazosin

2-Chloro-6,8-dimethoxyquinazoline possesses a critical and non-interchangeable role as the direct synthetic precursor to the FDA-approved drug terazosin, an α1-adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia . This contrasts with its 6,7-dimethoxyquinazoline counterpart, which is the established precursor for prazosin and other related quinazoline-based kinase inhibitors . The 6,8-methoxy substitution pattern is essential for the subsequent synthetic steps that install the (tetrahydro-2-furanyl)carbonylpiperazine moiety at the C-2 position via nucleophilic displacement of the chlorine atom. The resulting terazosin demonstrates potent antagonist activity at the α1-adrenergic receptor with an IC50 of 5 nM [1].

Medicinal Chemistry Synthesis α1-Adrenergic Antagonists Drug Intermediates

Class-Specific Inverse Agonism at α1B-Adrenoceptors: A Property of Quinazoline Scaffolds

Compounds containing a quinazoline core, which includes 2-Chloro-6,8-dimethoxyquinazoline as a foundational building block, exhibit a class-specific pharmacological property of inverse agonism at constitutively active mutant (CAM) α1B-adrenoceptors [1]. In a comparative study, quinazoline-based antagonists (alfuzosin, doxazosin, prazosin, terazosin) produced a ~55% maximal inhibition of basal [3H]inositol phosphate formation at CAM, whereas non-quinazoline antagonists (e.g., tamsulosin) showed weak stimulation or neutral antagonism [1]. This indicates that the quinazoline scaffold itself imparts a specific mode of receptor interaction (inverse agonism) not shared by non-quinazoline α1-antagonists.

GPCR Pharmacology Inverse Agonism Constitutive Activity

Prioritized Research and Industrial Applications for 2-Chloro-6,8-dimethoxyquinazoline


Synthesis of α1-Adrenergic Antagonist Terazosin

This is the primary and most established application scenario. 2-Chloro-6,8-dimethoxyquinazoline is the specific, non-substitutable intermediate required for the multi-step synthesis of terazosin. The 2-chloro group undergoes nucleophilic substitution to install the key (tetrahydro-2-furanyl)carbonylpiperazine moiety, while the 6,8-dimethoxy pattern is critical for the final drug's binding to the α1-adrenergic receptor (IC50 = 5 nM) [1]. Procurement of this exact isomer is mandatory for this synthetic route.

Generation of Diverse 2-Substituted-6,8-dimethoxyquinazoline Libraries

The 2-chloro substituent provides a versatile handle for late-stage functionalization via nucleophilic aromatic substitution with a wide range of amines, alcohols, and thiols . This enables the rapid synthesis of compound libraries with fixed 6,8-dimethoxy substitution but varied C-2 substituents. This is valuable for exploring structure-activity relationships in early drug discovery programs targeting ion channels (KCNQ2) or other biological targets where the 6,8-pattern shows favorable properties (e.g., low CYP2D6 inhibition) [2].

Development of Selective KCNQ Potassium Channel Modulators

The direct antagonist activity of 2-Chloro-6,8-dimethoxyquinazoline at the KCNQ2 channel (IC50 = 70 nM) and KCNQ2/Q3 heteromer (IC50 = 120 nM) presents a specific phenotypic lead [2]. This is a distinct biological signature not associated with the 6,7-dimethoxy isomer. Researchers in neurology or cardiac electrophysiology can use this compound as a starting point to synthesize and evaluate more potent and selective KCNQ channel modulators.

Lead Optimization with Reduced CYP2D6 Interaction Risk

For programs where avoiding CYP2D6-mediated drug-drug interactions is a priority, 2-Chloro-6,8-dimethoxyquinazoline offers a favorable starting point. Its high IC50 (>19.9 µM) for CYP2D6 inhibition suggests that derivatives built from this scaffold may have a lower propensity for this common ADME liability compared to other quinazoline or heterocyclic series [2]. This is a quantifiable advantage for selecting this scaffold in the lead optimization phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6,8-dimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.